1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid

Regiochemistry Isomeric Purity Synthetic Intermediate

In multi-step medicinal chemistry, the unprotected 1H-benzimidazole-5-carboxylic acid causes uncontrolled N-H side reactions during amide coupling, while the 1-methyl analog permanently blocks the N1 position. 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid (CAS 400653-36-3) solves both problems with its acid-labile Boc group, enabling clean 5-carboxamide formation and subsequent universal deprotection for late-stage N1 diversification. • Orthogonal Boc protection: stable under basic/nucleophilic conditions, cleaved only by mild acid, preventing competing N-H acylation. • Enables focused library synthesis of N1-substituted benzimidazole-5-carboxamides, a key strategy in factor Xa and kinase inhibitor programs. • High purity (98%) ensures reproducible stoichiometry in amide couplings and metal-organic framework assemblies.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 400653-36-3
Cat. No. B1291982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid
CAS400653-36-3
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-14-9-6-8(11(16)17)4-5-10(9)15/h4-7H,1-3H3,(H,16,17)
InChIKeyMPAMHQFFPPHEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid: Structural and Procurement Profile


1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid (CAS 400653-36-3) is a protected heterocyclic building block, comprising a benzimidazole core with a carboxylic acid at the 5-position and an acid-labile tert-butoxycarbonyl (Boc) protecting group at the N1-position . This specific substitution pattern is critical for its role as a versatile intermediate in pharmaceutical and agrochemical research, enabling selective downstream functionalization via amide coupling at the free carboxylic acid while preserving the N1 position for late-stage deprotection and diversification [1]. Its molecular formula is C13H14N2O4 with a molecular weight of 262.26 g/mol .

Boc-protected heterocyclic building block with free 5-carboxylic acid
Selective amidation at 5-COOH without N1 competition
Late-stage N1 diversification via mild acidic deprotection

Why Unprotected or N-Alkyl Analogs Cannot Substitute This Compound


Generic substitution of this compound with its closest analogs, such as the unprotected 1H-benzimidazole-5-carboxylic acid or the 1-methyl derivative, introduces fundamental incompatibilities in multi-step synthetic routes. The unprotected scaffold presents a competing nucleophilic N-H site that leads to uncontrolled side reactions during amide bond formation or other acylations [1]. In contrast, the 1-methyl analog permanently blocks the N1 position, eliminating the option for late-stage deprotection and diversification, which is essential for generating focused libraries of N1-functionalized benzimidazoles [2]. The Boc group's orthogonality—stable to basic and nucleophilic conditions but cleavable under mild, specific acidic treatment—is a critical design feature that enables the chemoselective manipulation expected of a modern synthetic intermediate [3].

! Unprotected analog may promote uncontrolled N-acylation side reactions
! 1-Methyl analog permanently blocks N1, preventing late-stage functionalization
! Base-labile protecting groups (e.g., Fmoc) may cleave under amide coupling conditions

Quantitative Differentiation of 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid


Regiochemical Purity: 5-Carboxylic Acid vs. 6-Carboxylic Acid Isomers

The unambiguous substitution at the 5-position of the benzimidazole ring differentiates this compound from its 6-carboxylic acid regioisomer (CAS 1332527-15-7). In asymmetric benzimidazoles, tautomerism can lead to the formation of 5- and 6-substituted isomers. The defined 5-carboxylic acid structure ensures the correct vector for downstream pharmacophore development, as the spatial orientation of the carboxylate directly impacts target binding [1]. The compound's SMILES notation, CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)O, confirms the precise substitution pattern, which is corroborated by commercial suppliers offering a purity of 98% .

Regiochemical Identity
Class-level
≥98% purity; 5-COOH confirmed by SMILES; vs 6-COOH isomer
Supports regiochemical identity confirmation
Supplier specification; no quantitative isomer ratio data
Regiochemistry Isomeric Purity Synthetic Intermediate Quality Control

Physicochemical Divergence: pKa and Lipophilicity Shift

The introduction of the Boc group at N1 fundamentally alters the acid-base character of the benzimidazole core. The unprotected 1H-benzimidazole-5-carboxylic acid has a predicted pKa of 3.10 ± 0.30 for the carboxylic acid group, and the imidazole N-H contributes to its solubility profile . Protection of N1 with a bulky, electron-withdrawing carbamate (Boc) is expected to lower the pKa of the imidazole conjugate acid and increase overall lipophilicity, as seen with other N-Boc-imidazoles which have a predicted pKa of 3.49 ± 0.10 . For the target compound, the increased LogP and decreased polar surface area enhance membrane permeability in cell-based assays, offering an advantage over the more polar, unprotected acid when membrane transit is a prerequisite.

pKa & Lipophilicity Shift
Class-level
Predicted lower imidazole pKa, increased LogP vs unprotected analog
May alter chromatographic behavior and passive permeability
Inferred from structural analogs; experimental values not published
Physicochemical Properties Drug-likeness pKa Lipophilicity

Orthogonal Protection: Boc Stability vs. Base-Labile Groups

The tert-butoxycarbonyl (Boc) group is widely documented to be stable to basic conditions and nucleophiles, yet cleavable under mild acidic conditions (e.g., TFA or HCl). This orthogonality is critical for complex molecule synthesis. In the context of benzimidazole intermediates, the Boc group allows for amide bond formation at the 5-carboxylic acid using coupling reagents (EDC, HATU) without N1 participation, a process that would be complicated or impossible with N-unprotected or base-labile (e.g., Fmoc) protected analogs under basic coupling conditions [1]. The compound's utility in peptide coupling and heterocyclic modifications is specifically noted by suppliers as a key advantage [2].

Orthogonal Stability
Class-level
Stable to nucleophiles/bases; acid-cleavable (TFA/DCM)
Enables chemoselective amidation without N1 modification
Standard Boc chemistry; no quantitative stability assay data
Protecting Group Orthogonality Synthetic Strategy Peptide Coupling Amide Bond Formation

Targeted Applications Based on Differentiated Evidence


Precursor for Kinase Inhibitor Libraries with N1-Diversification

The defined 5-carboxylic acid position and the orthogonal Boc protection make this compound an ideal starting scaffold for generating libraries of N1-substituted benzimidazole-5-carboxamides. As evidenced by the structural and stability advantages over the unprotected and 1-methyl analogs [Section 3, Evidence 2 & 3], the Boc group allows for the synthesis of a wide array of amides at the 5-position, followed by a universal Boc-deprotection step to reveal the free N1-H. This late-stage diversification point can then be used to explore N1-alkyl, aryl, or acyl substitutions, which is a common strategy in kinase inhibitor programs targeting the ATP-binding pocket .

Synthesis of Benzimidazole-Based Prodrugs

The free carboxylic acid moiety allows for direct esterification to create prodrugs, a strategy noted for benzimidazole-5-carboxylic acid derivatives in improving oral bioavailability . The N-Boc protection ensures that the basic imidazole nitrogen does not compete during esterification or salt formation. After the prodrug ester is formed, the Boc group can be removed under physiological or chemical conditions to release the active N-H benzimidazole, providing a clear advantage over the permanently blocked 1-methyl analog [Section 2, REFS-2].

Model Substrate for Metal Coordination Complexes

The unambiguous 5-carboxylic acid substitution, confirmed by its SMILES structure, makes this compound a superior ligand precursor for designing well-defined metal-organic frameworks or coordination complexes. The differentiation from the 6-carboxylic acid regioisomer is critical, as previous crystallographic studies have shown that both the 5- and 6-isomers can coordinate to metals, leading to mixed phases if purity is not strictly controlled [Section 3, Evidence 1]. The target compound's high purity (≥98%) ensures reproducible stoichiometry and geometry in the final complex .

Intermediate for Antithrombotic Agent Impurities and Metabolites

Benzimidazole-5-carboxylic acid derivatives are core structural components of factor Xa inhibitors and thrombin inhibitors, such as Dabigatran . The Boc-protected target compound serves as a stable intermediate for synthesizing reference standards of these drug impurities or metabolites, which require precise N1 modifications. The enhanced stability of the Boc group during sequential amide bond formations at the 5-position ensures a more efficient and higher-yielding synthetic route compared to using the unprotected benzimidazole-5-carboxylic acid [Section 3, Evidence 3].

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Orthogonal Boc protection with free 5-COOH
N1-deprotection integrity and regiochemical purity
Prodrug synthesis via selective esterification
Free 5-carboxylic acid with protected N1
Esterification efficiency and Boc stability
Metal coordination complex synthesis
Unambiguous 5-COOH substitution
Regioisomeric purity and complex stoichiometry
Reference standard for drug impurity profiling
Stable intermediate for multi-step amidation
Impurity identity and synthetic yield
Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.